[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone
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Overview
Description
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE typically involves the reaction of bicyclo[2.2.1]hept-2-yl derivatives with piperazine and methoxyphenyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms .
Medicine: In medicine, (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the development of new drugs or treatments .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3,4-DIMETHOXYPHENYL)METHANONE
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(4-METHOXYPHENYL)METHANONE
Uniqueness: The uniqueness of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-METHOXYPHENYL)METHANONE lies in its specific structural features and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H26N2O2/c1-23-17-4-2-3-16(13-17)19(22)21-9-7-20(8-10-21)18-12-14-5-6-15(18)11-14/h2-4,13-15,18H,5-12H2,1H3 |
InChI Key |
NTGCURASHQAGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
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